(3S)-1-(Triphenylmethoxy)hex-5-EN-3-OL
Description
(3S)-1-(Triphenylmethoxy)hex-5-en-3-ol is a chiral secondary alcohol featuring a triphenylmethoxy (trityl) protecting group at position 1, a hydroxyl group at position 3 (with S-configuration), and a terminal double bond at position 5. Its molecular formula is C25H24O2, with a molecular weight of 356.46 g/mol. The trityl group confers steric bulk, making the compound useful in synthetic chemistry for protecting alcohols during multi-step reactions. The stereochemistry at C3 and the conjugated double bond influence its reactivity in asymmetric synthesis and polymerizations.
Properties
CAS No. |
262299-52-5 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(3S)-1-trityloxyhex-5-en-3-ol |
InChI |
InChI=1S/C25H26O2/c1-2-12-24(26)19-20-27-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h2-11,13-18,24,26H,1,12,19-20H2/t24-/m0/s1 |
InChI Key |
HPCIROFWHAFUAW-DEOSSOPVSA-N |
Isomeric SMILES |
C=CC[C@@H](CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C=CCC(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Key Differences
The compound is compared to structurally related molecules, focusing on substituents, stereochemistry, and functional group positioning.
Molecular Geometry and Stability
- Bond Angles and Conformation : highlights bond angles (e.g., 112.41° for C9—N1—C13) in a related crystal structure, suggesting tetrahedral geometries around sp³ carbons . For (3S)-1-(Triphenylmethoxy)hex-5-en-3-ol, the trityl group likely induces strain due to steric clashes, stabilizing a specific conformation that shields the hydroxyl group.
- Double Bond Reactivity : The terminal hex-5-en-3-ol moiety allows for regioselective reactions (e.g., epoxidation or hydrohalogenation), contrasting with internal double bonds in analogs like 1-(benzyloxy)hex-4-en-3-ol .
Physicochemical Properties
- Solubility: The trityl group reduces solubility in polar solvents (e.g., water or methanol) compared to benzyl-protected analogs, which dissolve more readily in dichloromethane or THF .
- Thermal Stability : Trityl ethers are stable under basic conditions but cleave under mild acids (e.g., dilute HCl), whereas benzyl ethers require harsher conditions (e.g., H2/Pd) for removal .
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